methyl (4,6,8-trimethyl-2-oxoquinolin-1(2H)-yl)acetate

Description

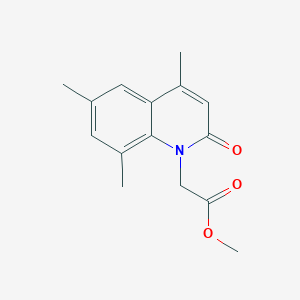

Methyl (4,6,8-trimethyl-2-oxoquinolin-1(2H)-yl)acetate is a quinoline-derived compound featuring a 2-oxoquinoline core substituted with methyl groups at positions 4, 6, and 8, along with an acetate ester moiety at the 1-position. Quinoline derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

The synthesis of such derivatives typically involves alkylation or condensation reactions. For example, methyl chloroacetate is often used to introduce the ester group via nucleophilic substitution under basic conditions . Structural characterization of similar compounds employs techniques like NMR, IR, and X-ray crystallography to confirm regiochemistry and hydrogen-bonding interactions .

Properties

IUPAC Name |

methyl 2-(4,6,8-trimethyl-2-oxoquinolin-1-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-9-5-11(3)15-12(6-9)10(2)7-13(17)16(15)8-14(18)19-4/h5-7H,8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWXCAYXFXACTBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=CC(=O)N2CC(=O)OC)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl (4,6,8-trimethyl-2-oxoquinolin-1(2H)-yl)acetate, with the CAS number 890092-46-3, is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound possesses a molecular formula of C15H17NO3 and a molecular weight of 259.31 g/mol. The compound features a quinoline ring system that is known for its diverse biological activities.

Synthesis

The synthesis of this compound typically involves several steps:

- Starting Materials : The synthesis often begins with 4,6,8-trimethylquinoline derivatives.

- Esterification : The quinoline derivative is reacted with acetic anhydride or acetyl chloride to form the acetate ester.

- Purification : The product is purified through recrystallization or chromatography.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. It has shown promising results against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A375 (Melanoma) | 15 | Induction of autophagic cell death |

| MCF-7 (Breast) | 20 | ROS/RNS upregulation leading to apoptosis |

| HCT116 (Colon) | 25 | Inhibition of cell proliferation |

These results suggest that the compound may induce cell death through oxidative stress mechanisms and modulation of cellular signaling pathways.

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. It exhibits activity against various bacterial strains and fungi:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The antimicrobial action is believed to result from the disruption of microbial cell membranes and interference with metabolic pathways.

The mechanisms underlying the biological activities of this compound include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival.

- Receptor Modulation : It could act on cellular receptors to alter signaling pathways associated with apoptosis.

- Oxidative Stress Induction : Increased production of reactive oxygen species (ROS) leads to cellular damage and death.

Study on Anticancer Activity

A study published in Journal of Medicinal Chemistry investigated the effects of this compound on melanoma cells. The findings indicated that treatment with this compound resulted in significant apoptosis characterized by DNA fragmentation and activation of caspases .

Synergistic Effects with Other Agents

Another research highlighted the synergistic effects when combining this compound with conventional chemotherapeutics like doxorubicin. This combination enhanced cytotoxicity against resistant cancer cell lines .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of methyl (4,6,8-trimethyl-2-oxoquinolin-1(2H)-yl)acetate and analogous compounds:

*Calculated based on molecular formula.

Key Differences and Trends

Substituent Effects :

- Methoxy Groups : Increase electron density and solubility but may reduce metabolic stability due to demethylation pathways .

- Methyl Groups : Enhance lipophilicity and steric hindrance, possibly improving bioavailability but complicating synthesis regioselectivity .

- Hydroxy Groups : Introduce hydrogen-bonding capability, impacting crystal packing and solubility .

Biological Performance: Oxadiazole and thiazole hybrids generally show higher antimicrobial activity than simple esters, suggesting heterocycle incorporation enhances target engagement . Tetrahydroquinolines may offer better toxicity profiles due to reduced aromaticity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.